
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate is a chemical compound with the molecular formula C11H14ClNO3 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methoxy group, as well as an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate typically involves the esterification of 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoic acid.
Reduction: Formation of 3-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxypropanoate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a keto group.
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one: Contains a piperidine ring instead of an ester group.
Uniqueness
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ester group allows for easy modification, while the chlorine and methoxy substituents on the pyridine ring provide unique electronic properties.
属性
分子式 |
C11H12ClNO4 |
|---|---|
分子量 |
257.67 g/mol |
IUPAC 名称 |
ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C11H12ClNO4/c1-3-17-10(15)6-8(14)7-4-5-9(12)13-11(7)16-2/h4-5H,3,6H2,1-2H3 |
InChI 键 |
YSUMHXFGYZOTDK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)C1=C(N=C(C=C1)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



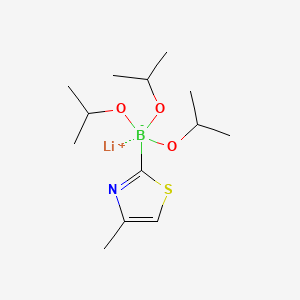
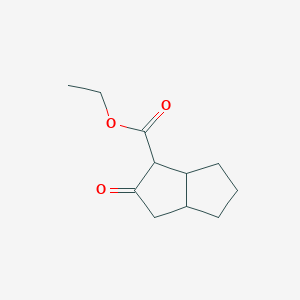
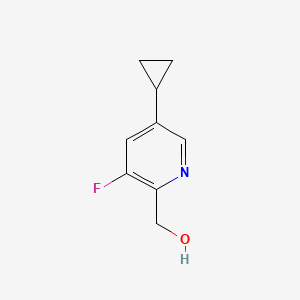
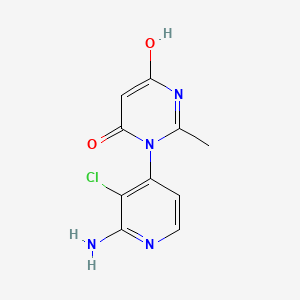
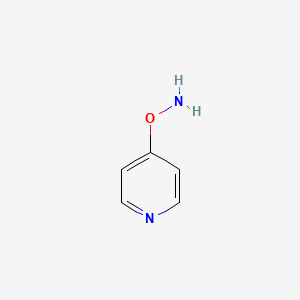
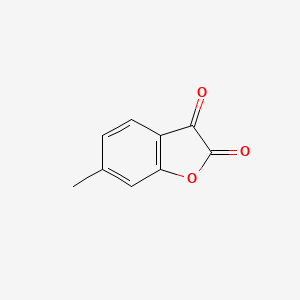

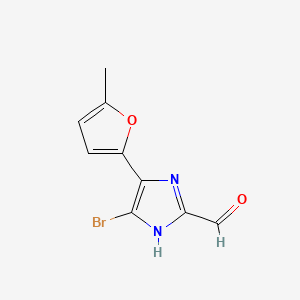
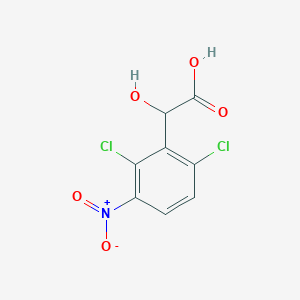
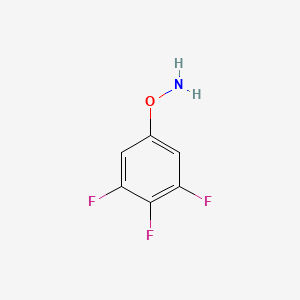

![2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole](/img/structure/B15336166.png)

